molecular formula C10H11N3 B2839976 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 733758-42-4

2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B2839976
CAS No.: 733758-42-4
M. Wt: 173.219
InChI Key: AXECCQUPXBTGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a fused imidazo[4,5-c]pyridine ring system with a cyclopropyl group at the 2-position and a methyl group at the 1-position

Scientific Research Applications

Chemistry: In chemistry, 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with various biological targets can provide insights into new therapeutic strategies.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its pharmacological properties are being explored to develop new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b ...](https://www.mdpi.com/1420-3049/22/3/399). One common method involves the reaction of 2-cyclopropylpyridine with an appropriate imidazole derivative in the presence of a strong base, such as potassium tert-butoxide, followed by methylation using methyl iodide[{{{CITATION{{{_2{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[4,5-c]pyridine

  • 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde

Uniqueness: 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopropyl-1-methylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXECCQUPXBTGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.